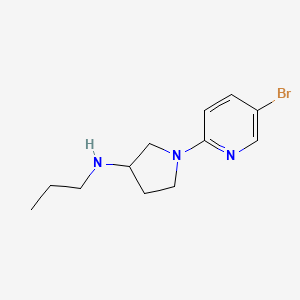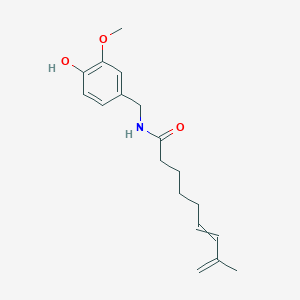
16,17-DehydroCapsaicin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,17-Dehydro Capsaicin is a capsaicinoid compound, structurally related to capsaicin, the active component in chili peppers responsible for their pungency. This compound has the molecular formula C18H25NO3 and a molecular weight of 303.4 g/mol . It is one of the metabolites formed during the metabolism of capsaicin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16,17-Dehydro Capsaicin typically involves the dehydrogenation of capsaicin. This process can be achieved through various chemical reactions, including the use of dehydrogenating agents under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 16,17-Dehydro Capsaicin are not extensively documented, it is likely that the compound is produced using similar techniques to those used for capsaicin and other capsaicinoids. This includes extraction from natural sources followed by chemical modification .
Chemical Reactions Analysis
Types of Reactions: 16,17-Dehydro Capsaicin can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 16,17-Dehydro Capsaicin may yield various oxygenated derivatives .
Scientific Research Applications
16,17-Dehydro Capsaicin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 16,17-Dehydro Capsaicin involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel, similar to capsaicin. This interaction leads to the activation and subsequent desensitization of sensory neurons, resulting in analgesic effects . Additionally, it may exert anti-inflammatory effects through the modulation of various signaling pathways .
Comparison with Similar Compounds
Capsaicin: The primary active component in chili peppers, known for its pungency and therapeutic effects.
Dihydrocapsaicin: Another capsaicinoid with similar properties to capsaicin but with a slightly different chemical structure.
Nordihydrocapsaicin: A less potent capsaicinoid with similar biological effects.
Uniqueness: 16,17-Dehydro Capsaicin is unique due to its specific structural modifications, which may result in distinct biological activities and therapeutic potential compared to other capsaicinoids .
Properties
Molecular Formula |
C18H25NO3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21) |
InChI Key |
LSIRKKJMETWUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


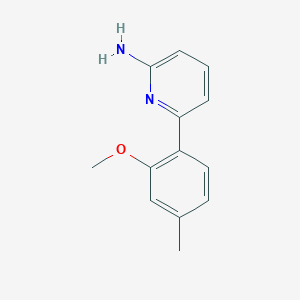

![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)
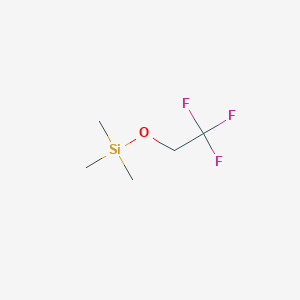
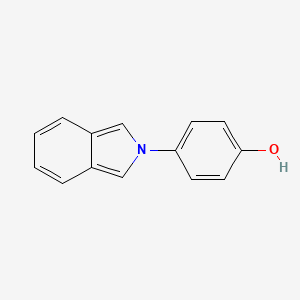

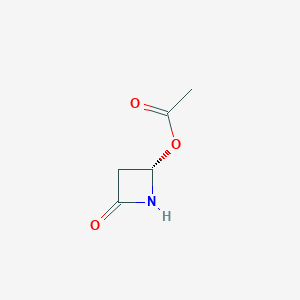
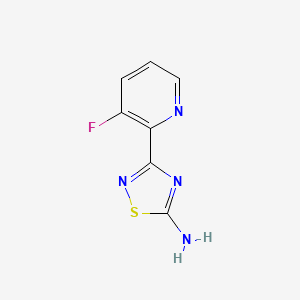
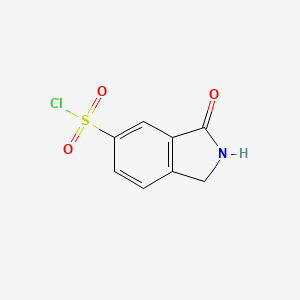
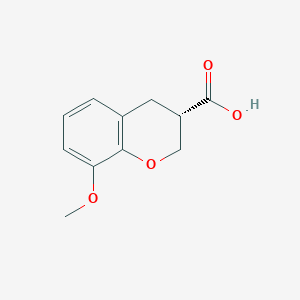
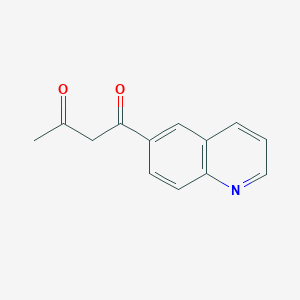
![Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate](/img/structure/B13889790.png)
